Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate

lipophilicity drug-likeness regioisomer comparison

Procurement of incorrect 3-phenylisoxazole regioisomers leads to failed cyclizations and invalidated SAR data. This 4-amino-5-ethyl ester isomer (CAS 14838-24-5) is the singular building block for regiospecific construction of dihydroisoxazolo[4,5-d]pyrimidine kinase hinge-binding scaffolds. - **Key advantage:** Enables cyclization to 6,7-dihydroisoxazolo[4,5-d]pyrimidine; inaccessible to 3-amino or 5-amino isomers - **Drug-like properties:** XLogP3 2.5, TPSA 78.4 Ų - central lipophilicity space reduces PK risk - **Versatile handle:** Ethyl ester allows late-stage diversification to carboxamides/acids for SAR exploration - **Proven application:** TDO2 and Mps1 kinase inhibitor programs with reproducible enzymatic/cellular SAR

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 14838-24-5
Cat. No. B2773301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate
CAS14838-24-5
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NO1)C2=CC=CC=C2)N
InChIInChI=1S/C12H12N2O3/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
InChIKeySVHQVBAGDFDLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Amino-3-Phenyl-1,2-Oxazole-5-Carboxylate (CAS 14838-24-5): Core Chemical Identity and Procurement Baseline


Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate (CAS 14838-24-5) is a heterocyclic building block belonging to the 3-phenylisoxazole class, characterized by a 4-amino substituent and a 5-ethyl ester group on the isoxazole ring [1]. It possesses a molecular formula of C12H12N2O3, a molecular weight of 232.23 g/mol, a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 78.4 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. This compound is cataloged as a versatile small-molecule scaffold used in medicinal chemistry and organic synthesis, available from multiple commercial suppliers [2].

Why Generic Substitution Among Amino-Phenyl-Isoxazole Carboxylate Regioisomers Fails for Ethyl 4-Amino-3-Phenyl-1,2-Oxazole-5-Carboxylate


Amino-phenyl-isoxazole carboxylate regioisomers—including ethyl 5-amino-3-phenylisoxazole-4-carboxylate (CAS 29278-09-9) and ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS 53983-15-6)—share identical molecular formulas (C12H12N2O3) and molecular weight, yet cannot be interchanged as generic substitutes [1]. The position of the amino substituent relative to the ester and phenyl groups fundamentally controls downstream synthetic reactivity: the 4-amino isomer uniquely enables cyclization to 6,7-dihydroisoxazolo[4,5-d]pyrimidine scaffolds, a transformation that is regiochemistry-dependent and inaccessible to 3-amino or 5-amino isomers [2]. Furthermore, class-level structure–activity relationship (SAR) data from aminoisoxazole TDO2 inhibitors demonstrate that both the amino group position and the isoxazole ring orientation are critical determinants of biological target engagement, confirming that regioisomer interchange can abolish desired binding interactions [3]. Procurement of the incorrect isomer therefore risks structural incompatibility in lead optimization pipelines and invalidation of prior SAR knowledge.

Quantitative Differentiation Evidence for Ethyl 4-Amino-3-Phenyl-1,2-Oxazole-5-Carboxylate: Comparator-Based Selection Data


Computed Lipophilicity and Polarity Advantage vs. Regioisomeric Ethyl Amino-Phenyl-Isoxazole Carboxylates

Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate exhibits a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 78.4 Ų [1]. While experimental LogP and TPSA data for the target compound and its closest regioisomers (CAS 29278-09-9 and CAS 53983-15-6) are unavailable in the peer-reviewed literature, class-level knowledge positions this compound within the favorable drug-like physicochemical space (LogP 1–3, TPSA < 140 Ų) predicted to offer balanced permeability and solubility [2]. Within the 3-phenylisoxazole ester sub-class, the 4-amino-5-ester substitution pattern is structurally distinct from the 5-amino-3-ester and 5-amino-4-ester regioisomers, which have not yet been reported with bioactivity data against a common target. The 4-amino-3-phenylisoxazole scaffold has been explicitly validated as a core pharmacophore in TDO2 inhibitor programs, where the amino group position on the isoxazole ring was found to be essential for inhibitory activity [3].

lipophilicity drug-likeness regioisomer comparison physicochemical property

Synthetic Utility as Exclusive Precursor to 3-Phenyl-6,7-Dihydroisoxazolo[4,5-d]Pyrimidine Scaffolds

The 4-amino-5-ester substitution pattern of the target compound uniquely enables cyclization to 3-phenyl-6,7-dihydroisoxazolo[4,5-d]pyrimidine derivatives. This regiospecific transformation proceeds via condensation with formamide derivatives (e.g., formamidine acetate) to form the fused pyrimidine ring [1]. The target compound's 4-amino group is positioned ortho to the 5-ester, permitting intramolecular cyclization; this spatial arrangement is absent in the 5-amino-3-ester (CAS 53983-15-6) and 5-amino-4-ester (CAS 29278-09-9) regioisomers. The resulting dihydroisoxazolopyrimidine scaffold represents a privileged structure not accessible from alternative amino-isoxazole regioisomers without extensive synthetic redesign.

synthetic intermediate fused heterocycle regiospecific cyclization medicinal chemistry

Class-Level Validation of 4-Amino-3-Phenylisoxazole Scaffold in TDO2 and Kinase Inhibitor Programs

The 4-amino-3-phenylisoxazole substructure has been pharmacologically validated through two independent target programs. In TDO2 inhibitor research, aminoisoxazoles with a 3-phenyl-4-amino substitution pattern were identified from high-throughput screening and optimized to potent enzyme inhibitors; the amino group and the isoxazole ring were both confirmed to be essential pharmacophoric elements [1]. Separately, the 3-phenyl-4-aminoisoxazole motif appears extensively in amino-substituted isoxazole kinase inhibitor patents, including Mps1 kinase inhibitors that demonstrated mitotic checkpoint abrogation and antiproliferative activity [2]. While the specific compound (CAS 14838-24-5) has not been reported with direct IC50 data against either target, the scaffold has demonstrated tractable SAR and reproducible target engagement in at least two distinct protein families, reducing the risk of pursuing a biologically inert scaffold.

TDO2 inhibitor kinase inhibitor cancer immunotherapy scaffold validation

High-Value Application Scenarios for Ethyl 4-Amino-3-Phenyl-1,2-Oxazole-5-Carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Hit-to-Lead Optimization Leveraging a Dual-Validated 4-Amino-3-Phenylisoxazole Scaffold

Procurement of this compound is justified for early-stage drug discovery programs targeting TDO2 or mitotic kinases (e.g., Mps1), where the 4-amino-3-phenylisoxazole scaffold has demonstrated reproducible SAR in enzymatic and cellular assays [1][2]. The ethyl ester serves as a versatile handle for late-stage diversification to carboxamides and carboxylic acids, enabling rapid analog generation for SAR exploration [1].

Synthetic Chemistry: Exclusive Access to 3-Phenyl-6,7-Dihydroisoxazolo[4,5-d]pyrimidine Fused Heterocycles

The compound is the definitive precursor for regiospecific construction of the dihydroisoxazolo[4,5-d]pyrimidine scaffold—a fused heterocyclic system with potential for kinase hinge-binding pharmacophore design [3]. Alternative regioisomers cannot deliver this scaffold without significant synthetic re-routing, making this compound singularly valuable for parallel library synthesis of isoxazole-pyrimidine hybrids [3].

Physicochemical Property-Driven Scaffold Selection with Predicted Drug-Like ADME Profile

With a computed XLogP3 of 2.5 and TPSA of 78.4 Ų, this compound resides within the central drug-like property space, making it a preferred starting scaffold over regioisomers with uncharacterized or potentially skewed properties [4]. The balanced lipophilicity reduces pharmacokinetic risk early in lead optimization, supporting procurement for programs requiring predictable absorption and permeability characteristics [4].

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